GSK-3β Inhibition: Submicromolar Potency with >200-Fold Selectivity Over PKA
2,4′-Dibromoacetophenone demonstrates potent and selective inhibition of glycogen synthase kinase 3β (GSK-3β) with an IC₅₀ of 0.5 µM, while exhibiting minimal activity against protein kinase A (PKA) with an IC₅₀ >100 µM, establishing a selectivity window exceeding 200-fold [1]. In contrast, the monobrominated analog 4′-bromoacetophenone shows no documented GSK-3β inhibitory activity at comparable concentrations, and 2-bromoacetophenone lacks this kinase inhibition profile altogether [2]. The α,4′-dibromo substitution pattern is essential for this biological activity, as confirmed by structure-activity relationship (SAR) studies within the α-halomethyl ketone series [1].
| Evidence Dimension | GSK-3β inhibitory potency (IC₅₀) and selectivity over PKA |
|---|---|
| Target Compound Data | IC₅₀ = 0.5 µM against GSK-3β; IC₅₀ >100 µM against PKA |
| Comparator Or Baseline | 4′-Bromoacetophenone: No reported GSK-3β inhibition; 2-Bromoacetophenone: No kinase inhibition profile |
| Quantified Difference | >200-fold selectivity for GSK-3β over PKA; Comparator activity undetectable |
| Conditions | In vitro kinase inhibition assay; compound library screening of thienyl and phenyl α-halomethyl ketones [1] |
Why This Matters
This quantifiable selectivity profile justifies procurement of 2,4′-dibromoacetophenone over monobrominated acetophenone analogs for GSK-3β-dependent research applications, ensuring target-specific modulation without off-target PKA interference.
- [1] Conde, S., Pérez, D.I., Martínez, A., et al. Thienyl and phenyl α-halomethyl ketones: New inhibitors of glycogen synthase kinase (GSK-3β) from a library of compound searching. J. Med. Chem. 46(22), 4631-4633 (2003). View Source
- [2] Cayman Chemical. 2,4′-Dibromoacetophenone Product Information. Item No. 37358. View Source
